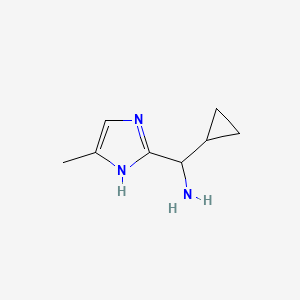

cyclopropyl(4-methyl-1H-imidazol-2-yl)methanamine

Description

Cyclopropyl(4-methyl-1H-imidazol-2-yl)methanamine is a bicyclic amine derivative featuring a cyclopropyl group attached to a methanamine backbone, which is further connected to the 2-position of a 4-methyl-substituted imidazole ring. The imidazole moiety is a five-membered aromatic heterocycle with two nitrogen atoms, while the cyclopropyl group introduces steric strain and conformational rigidity.

Properties

IUPAC Name |

cyclopropyl-(5-methyl-1H-imidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-4-10-8(11-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBMBOVXGHXUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-methyl-1H-imidazol-2-yl)methanamine typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-methyl-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the imidazole ring or the cyclopropyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction could produce various reduced forms of the imidazole ring or cyclopropyl group.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "cyclopropyl(4-methyl-1H-imidazol-2-yl)methanamine":

Potential Applications

- Pharmaceutical Chemistry : Compounds containing imidazole rings, like 1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine, have diverse biological activities, including antimicrobial, antifungal, and anticancer properties. They can serve as lead compounds for developing new drugs.

- Antimicrobial Properties : 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine exhibits antimicrobial activity against bacterial and fungal strains. It is particularly effective against Staphylococcus aureus and Escherichia coli.

- Anticancer and Antituberculosis Studies : [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been synthesized and studied for anticancer and antituberculosis activity . Some compounds have shown significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity .

Structure-Activity Relationship

- The uniqueness of 1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine lies in the combination of cyclopropane and imidazole functionalities, potentially leading to novel biological activities not observed in simpler analogs.

- The presence of a cyclopropyl group can significantly enhance binding affinity and biological activity compared to compounds lacking this moiety.

Mechanisms of Biological Activity

- Imidazole rings may interact with various enzymes, potentially inhibiting their activity.

- The compound can disrupt microbial cell membranes, leading to cell death and may induce apoptosis in cancer cells through modulation of specific cellular pathways.

** Compounds with anticancer activity :**

- 1-(4-Chlorophenyl) cyclopropyl) (4-((1H-indol-3-yl) methyl) piperazin-1-yl)methanone (3a)

- 1-(4-Chlorophenyl) cyclopropyl) (4-(quinolin-6-ylmethyl) piperazin-1-yl)methanone (3c)

Compounds with antituberculosis activity :

- 4-((1H-indol-3-yl) methyl) piperazin-1-yl)(1-(4-Chlorophenyl) cyclopropyl)methanone (3a)

- 1-(4-Chlorophenyl) cyclopropyl) (4-(pyridin-3-ylmethyl) piperazin-1-yl)methanone (3b)

- 1-(4-Chlorophenyl) cyclopropyl) (4-(quinolin-6-ylmethyl) piperazin-1-yl)methanone (3c)

Antimicrobial Activity Summary

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Antibacterial |

| Escherichia coli | 0.0195 mg/mL | Antibacterial |

| Candida albicans | 0.0048 mg/mL | Antifungal |

| Bacillus mycoides | 0.0098 mg/mL | Antifungal |

Mechanism of Action

The mechanism of action of cyclopropyl(4-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares cyclopropyl(4-methyl-1H-imidazol-2-yl)methanamine with structurally related compounds from the evidence:

*Calculated based on structural analysis due to lack of direct evidence.

Key Differences and Implications

The 4-methylimidazol-2-yl group in the target compound differs from the imidazol-5-yl moiety in 2-(4-methyl-1H-imidazol-5-yl)ethanamine, altering electronic distribution and hydrogen-bonding capabilities .

Salt Forms :

- Dihydrochloride salts (e.g., [1-(1H-imidazol-1-yl)cyclopropyl]methanamine dihydrochloride) exhibit higher aqueous solubility compared to free bases, a critical factor in drug formulation .

Aromatic vs.

Biological Activity

Cyclopropyl(4-methyl-1H-imidazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 4-methyl-1H-imidazole ring, which is known for its ability to interact with various biological targets. The imidazole moiety can coordinate with metal ions, enhancing the compound's reactivity and potential biological activity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The imidazole ring can inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme function.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains, suggesting a mechanism that disrupts microbial cell membranes or inhibits vital metabolic pathways.

- Anticancer Potential : Preliminary studies indicate that it may interfere with cellular processes critical for cancer cell proliferation and survival, possibly inducing apoptosis in malignant cells.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Studies :

- Research has shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition of growth in vitro.

- Anticancer Research :

- Enzyme Inhibition Studies :

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions involving cyclopropyl derivatives and imidazole precursors. Its applications extend beyond medicinal chemistry, including:

Q & A

Basic: What are the recommended synthetic routes for cyclopropyl(4-methyl-1H-imidazol-2-yl)methanamine and its derivatives?

Methodological Answer:

The compound can be synthesized via reductive amination, leveraging methods reported for structurally similar cyclopropylmethylamines. For example:

- Reductive Amination : React the cyclopropane-containing aldehyde/ketone precursor with 4-methyl-1H-imidazol-2-ylmethanamine using NaBH(OAc) in dichloroethane (DCE) or NaBH in methanol .

- Cyclopropanation : Use transition-metal-catalyzed cyclopropanation (e.g., with Pd(OAc)) to introduce the cyclopropyl group to imidazole precursors .

- Key intermediates : Derivatives like (1-methyl-1H-pyrazol-4-yl)methanamine (from ) highlight the utility of imidazole functionalization in multi-step syntheses .

Basic: How should researchers characterize this compound for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for verifying cyclopropane ring integration (e.g., characteristic shifts at δ 0.5–1.5 ppm for cyclopropyl protons) and imidazole substituents .

- HRMS : High-resolution mass spectrometry confirms molecular weight and purity (e.g., ESI-HRMS with <2 ppm error) .

- X-ray Crystallography : For unambiguous structural assignment, single-crystal X-ray analysis (as in ) resolves bond angles and stereochemistry .

Advanced: How do substituents on the imidazole ring influence the compound’s biological activity?

Methodological Answer:

Substituents modulate electronic and steric properties, affecting receptor binding. For example:

- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance metabolic stability but may reduce affinity for targets like 5-HT receptors .

- Methyl groups (e.g., 4-methyl in the target compound) improve lipophilicity, potentially enhancing blood-brain barrier penetration .

Data Contradiction Note : While 4-methyl groups generally improve CNS activity, shows conflicting results for nitro-substituted derivatives, where steric hindrance may dominate .

Advanced: What strategies are used to resolve enantiomers of cyclopropyl-containing methanamines?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., binaphthyl phosphines in ) during cyclopropanation to control stereochemistry .

- Optical Rotation : Measure specific rotation (e.g., +10.0° in DO for (+)-40 in ) to confirm enantiomeric excess .

Advanced: How can researchers analyze functional selectivity in receptor binding studies?

Methodological Answer:

- In Vitro Assays : Use calcium flux or cAMP assays to compare compound activity across serotonin receptor subtypes (e.g., 5-HT vs. 5-HT) .

- Molecular Docking : Model interactions using crystallographic data (e.g., from ) to predict binding modes and selectivity .

- Data Interpretation : Address contradictions by cross-referencing functional assays with structural data (e.g., shows cyclopropane orientation impacts 5-HT selectivity) .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Methodological Answer:

- By-products : Cyclopropane ring-opening or imidazole dimerization may occur.

- Mitigation :

Advanced: How can computational methods guide the optimization of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data from to predict improved analogs .

- DFT Calculations : Analyze cyclopropane ring strain (e.g., ~27 kcal/mol for unsubstituted cyclopropane) to prioritize stable derivatives .

- MD Simulations : Study membrane permeability using lipid bilayer models to refine CNS-targeted candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.